(S,R,S)-AHPC-PEG2-acid

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

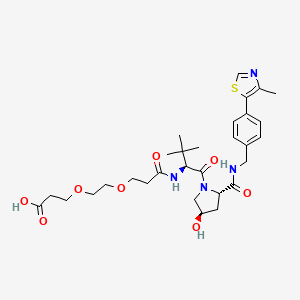

3-[2-[3-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-3-oxopropoxy]ethoxy]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H42N4O8S/c1-19-26(43-18-32-19)21-7-5-20(6-8-21)16-31-28(39)23-15-22(35)17-34(23)29(40)27(30(2,3)4)33-24(36)9-11-41-13-14-42-12-10-25(37)38/h5-8,18,22-23,27,35H,9-17H2,1-4H3,(H,31,39)(H,33,36)(H,37,38)/t22-,23+,27-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIVZLYPNCHCMRW-QSEAXJEQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCOCCOCCC(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCOCCOCCC(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H42N4O8S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

618.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Strategic Imperative of PEG Linkers in PROTAC Design: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has heralded a new epoch in therapeutic intervention, offering the unprecedented ability to specifically eliminate disease-causing proteins.[1] These heterobifunctional molecules are comprised of two distinct ligands—one binding to a target protein of interest (POI) and the other recruiting an E3 ubiquitin ligase—connected by a chemical linker.[1][2] It is this linker, far from being a mere spacer, that critically dictates the efficacy and drug-like properties of the PROTAC.[1][2] Among the various linker chemotypes, polyethylene (B3416737) glycol (PEG) linkers have emerged as a cornerstone of PROTAC design, affording a unique combination of properties that profoundly influence solubility, cell permeability, and the efficiency of target protein degradation.[1][3] This in-depth technical guide elucidates the multifaceted role of PEG linkers in PROTAC design, providing quantitative data, detailed experimental protocols, and visual representations of key processes to empower researchers in the rational design of next-generation protein degraders.

Core Principles of PEG Linkers in PROTACs

PEG linkers are composed of repeating ethylene (B1197577) glycol units, which impart a desirable balance of flexibility and hydrophilicity.[1][4] This fundamental characteristic addresses one of the key challenges in PROTAC development: the often large and lipophilic nature of the resulting molecule, which can lead to poor solubility and limited cell permeability.[1][5]

Enhancing Solubility and Physicochemical Properties

The incorporation of PEG chains is a well-established strategy to increase the aqueous solubility of PROTACs.[3][4][] This is crucial not only for reliable results in biological assays but also for improving the pharmacokinetic profile of a potential drug candidate.[7] The ethylene glycol units form hydrogen bonds with water, creating a hydration shell that enhances solubility.[8] According to statistics, 54% of reported PROTAC molecules have utilized PEG as a linker, highlighting its importance in the field.[3]

Modulating Cell Permeability

The relationship between PEG linkers and cell permeability is complex.[1] While increased hydrophilicity can sometimes hinder passive diffusion across the lipophilic cell membrane, the flexible nature of PEG linkers can be advantageous.[5][9] PEG linkers are more likely to adopt folded conformations compared to their more rigid alkyl counterparts.[1] This "chameleonic" behavior can shield the polar surface area of the PROTAC, creating a more compact and less polar structure that is more amenable to traversing the cell membrane.[1][10] However, it is a delicate balance, as excessive PEGylation can lead to decreased cellular uptake.[1] Therefore, the optimal number of PEG units must be empirically determined for each PROTAC system.[1][11]

Optimizing Ternary Complex Formation

The primary function of a PROTAC is to facilitate the formation of a productive ternary complex between the target protein and an E3 ligase.[11][12] The linker plays a pivotal role in this process, dictating the spatial orientation and proximity of the two proteins.[13] The length and flexibility of the PEG linker are critical parameters.[14] A linker that is too short may cause steric hindrance, preventing complex formation, while a linker that is too long might lead to an unstable complex with a high entropic penalty upon binding.[11][14][15] Flexible linkers like PEG can allow the PROTAC to adopt multiple conformations, increasing the probability of achieving a productive orientation for ubiquitination.[16]

Data Presentation: Impact of PEG Linkers

The following tables summarize quantitative data from various studies, illustrating the impact of PEG linker length and composition on the physicochemical properties and degradation efficiency of PROTACs.

Table 1: Physicochemical Properties of PROTACs with Varying Linker Composition

| PROTAC | Linker Composition | cLogP | TPSA (Ų) | HBD | HBA |

| PROTAC 1 | Alkyl Chain | 4.5 | 165.0 | 3 | 10 |

| PROTAC 2 | PEG2 | 3.7 | 180.5 | 3 | 12 |

| PROTAC 3 | PEG4 | 2.8 | 193.0 | 4 | 14 |

| PROTAC 4 | PEG6 | 2.0 | 205.5 | 4 | 16 |

| Data compiled from publicly available research. cLogP, calculated octanol-water partition coefficient; TPSA, topological polar surface area; HBD, hydrogen bond donors; HBA, hydrogen bond acceptors.[1] |

Table 2: Influence of PEG Linker Length on Degradation Efficiency and Permeability of SMARCA2-Targeting PROTACs

| PROTAC | Linker Composition | DC₅₀ (nM) | Dₘₐₓ (%) | Permeability (10⁻⁷ cm s⁻¹) |

| PROTAC A | Alkyl | >1000 | <20 | 2.5 |

| PROTAC B | PEG2 | 500 | 55 | 1.8 |

| PROTAC C | PEG4 | 250 | 70 | 1.1 |

| PROTAC D | PEG6 | 400 | 65 | 0.8 |

| Data is illustrative and compiled from various sources in the literature. DC₅₀ and Dₘₐₓ values are cell-line dependent.[1][5] |

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate fundamental concepts in PROTAC action and development.

Experimental Protocols

This section provides detailed methodologies for key experiments in the design and evaluation of PEGylated PROTACs.

General Synthesis of a PEGylated PROTAC

This protocol describes a common synthetic route for coupling a POI ligand and an E3 ligase ligand using a bifunctional PEG linker, for example, via an amide bond formation followed by a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.[1]

-

Materials:

-

POI ligand with a terminal alkyne group.

-

E3 ligase ligand (e.g., pomalidomide) with a free amine.

-

Bifunctional PEG linker (e.g., HOOC-PEGn-N₃).

-

Coupling reagents: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), DIPEA (N,N-Diisopropylethylamine).

-

Click chemistry reagents: Copper(II) sulfate (B86663) (CuSO₄), Sodium ascorbate (B8700270).

-

Solvents: DMF (Dimethylformamide), DMSO (Dimethyl sulfoxide), t-BuOH/H₂O.

-

Purification supplies: Preparative HPLC (High-Performance Liquid Chromatography).

-

-

Procedure:

-

First Coupling Reaction (Amide Bond Formation):

-

Dissolve the E3 ligase ligand (1 eq) and the bifunctional PEG linker (e.g., HOOC-PEGn-N₃, 1.1 eq) in DMF.[1]

-

Add HATU (1.2 eq) and DIPEA (2.5 eq) to the solution.[1]

-

Stir the reaction at room temperature for 2-4 hours, monitoring progress by LC-MS (Liquid Chromatography-Mass Spectrometry).

-

Upon completion, purify the E3 ligase-linker intermediate by preparative HPLC to yield the azide-functionalized intermediate.[1]

-

-

Second Coupling Reaction (Click Chemistry):

-

Dissolve the purified E3 ligase-linker intermediate (1 eq) and the alkyne-functionalized POI ligand (1.1 eq) in a solvent mixture such as 1:1 t-BuOH/H₂O.[1]

-

Add sodium ascorbate (0.5 eq) followed by CuSO₄ (0.2 eq).

-

Stir the reaction at room temperature for 12-16 hours until LC-MS indicates complete consumption of starting materials.

-

Purify the final PROTAC product by preparative HPLC.

-

Confirm the identity and purity of the final compound using HRMS (High-Resolution Mass Spectrometry) and NMR (Nuclear Magnetic Resonance) spectroscopy.

-

-

Western Blot for Target Protein Degradation

This protocol is used to quantify the degradation of the target protein in cells treated with a PROTAC, allowing for the determination of DC₅₀ (half-maximal degradation concentration) and Dₘₐₓ (maximum degradation).[1][17]

-

Materials:

-

Cultured cells expressing the target protein.

-

PROTAC compound stock solution in DMSO.

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

BCA Protein Assay Kit.

-

SDS-PAGE gels, running buffer, and transfer buffer.

-

PVDF or nitrocellulose membranes.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibody against the target protein.

-

Primary antibody against a loading control (e.g., GAPDH, β-actin).

-

HRP-conjugated secondary antibody.

-

Enhanced Chemiluminescence (ECL) substrate.

-

Imaging system (e.g., ChemiDoc).

-

-

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 18-24 hours). Include a vehicle control (DMSO).

-

Cell Lysis: Wash cells with cold PBS, then add lysis buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

-

SDS-PAGE and Western Blot:

-

Normalize protein amounts for all samples and load onto an SDS-PAGE gel.

-

Separate proteins by electrophoresis and transfer them to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate with the primary antibody for the target protein overnight at 4°C.

-

Wash the membrane, then incubate with the HRP-conjugated secondary antibody for 1 hour.

-

Apply ECL substrate and visualize the bands using an imaging system.

-

Strip the membrane (if necessary) and re-probe for the loading control antibody.

-

-

Data Analysis:

-

Quantify the band intensity for the target protein and the loading control using software like ImageJ.

-

Normalize the target protein signal to the loading control signal for each sample.

-

Calculate the percentage of protein remaining relative to the vehicle control.[17]

-

Plot the percentage of remaining protein against the logarithm of the PROTAC concentration and fit a dose-response curve to determine the DC₅₀ and Dₘₐₓ values.[17]

-

-

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput, cell-free method used to predict passive membrane permeability.[5][18][19]

-

Materials:

-

PAMPA plate system (e.g., 96-well filter plate with a PVDF membrane and a matching acceptor plate).

-

Phospholipid solution (e.g., lecithin (B1663433) in dodecane).

-

Donor buffer (e.g., PBS at pH 7.4).

-

Acceptor buffer (e.g., PBS at pH 7.4 with a solubilizing agent like 1-2% DMSO).

-

Test PROTAC compounds and control compounds (high and low permeability).

-

UV-Vis plate reader or LC-MS for concentration analysis.

-

-

Procedure:

-

Membrane Coating: Carefully coat the filter membrane of the donor plate with the phospholipid solution and allow it to impregnate for 5-10 minutes.

-

Assay Setup:

-

Fill the wells of the acceptor plate with acceptor buffer.

-

Prepare the PROTAC compounds in the donor buffer.

-

Place the lipid-coated donor plate onto the acceptor plate, ensuring no air bubbles are trapped.

-

Carefully add the PROTAC solutions to the donor wells.

-

-

Incubation: Cover the plate assembly and incubate at room temperature for 4-16 hours with gentle shaking.

-

Concentration Measurement: After incubation, carefully separate the plates. Measure the final concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS).

-

Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = [-Vd * Va / ((Vd + Va) * A * t)] * ln(1 - [C]a / [C]eq) Where Vd and Va are the volumes of the donor and acceptor wells, A is the membrane area, t is the incubation time, [C]a is the concentration in the acceptor well, and [C]eq is the equilibrium concentration.

-

TR-FRET Ternary Complex Formation Assay

This homogeneous assay measures the proximity of the POI and E3 ligase, indicating the formation of the ternary complex induced by the PROTAC.[1][20]

-

Materials:

-

Labeled POI (e.g., with a terbium cryptate donor fluorophore).

-

Labeled E3 ligase complex (e.g., with a d2 acceptor fluorophore).

-

PROTAC compounds.

-

Assay buffer (e.g., HEPES-based buffer with 0.01% BSA).

-

Low-volume 384-well microplates.

-

Microplate reader capable of Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) measurements.

-

-

Procedure:

-

Assay Setup: In a microplate, add the labeled POI, labeled E3 ligase, and a serial dilution of the PROTAC compound in the assay buffer.[1]

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 1-4 hours) to allow for complex formation.[1]

-

Measurement: Read the plate on a TR-FRET-capable plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor) after a time delay.

-

Data Analysis:

-

Calculate the TR-FRET ratio (Emission at 665 nm / Emission at 620 nm) * 10,000.

-

Plot the TR-FRET ratio against the PROTAC concentration. A bell-shaped curve (the "hook effect") is often observed, where high concentrations of the PROTAC favor binary complex formation over the ternary complex.

-

The peak of the curve represents the optimal concentration for ternary complex formation.

-

-

Conclusion

PEG linkers are indispensable tools in the design of effective PROTACs, offering a powerful means to enhance solubility, modulate cell permeability, and optimize the geometry of the ternary complex for efficient protein degradation.[1] The "trial and error" approach to linker design is gradually being replaced by more rational, structure-guided strategies.[1][21] A thorough understanding of the principles outlined in this guide, combined with rigorous experimental evaluation using the detailed protocols, will enable researchers to harness the full potential of PEG linkers and accelerate the development of novel protein-degrading therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]

- 4. precisepeg.com [precisepeg.com]

- 5. benchchem.com [benchchem.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. chempep.com [chempep.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. benchchem.com [benchchem.com]

- 12. The Essential Role of Linkers in PROTACs [axispharm.com]

- 13. PROTAC Linker Design and Optimization - CD ComputaBio [computabio.com]

- 14. researchgate.net [researchgate.net]

- 15. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. benchchem.com [benchchem.com]

- 18. tandfonline.com [tandfonline.com]

- 19. Permeability Assay - Profacgen [profacgen.com]

- 20. benchchem.com [benchchem.com]

- 21. Enriching Proteolysis Targeting Chimeras with a Second Modality: When Two Are Better Than One - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction to Targeted Protein Degradation

Targeted protein degradation (TPD) is a revolutionary therapeutic modality that is reshaping the landscape of drug discovery. Unlike traditional inhibitors that merely block the function of a target protein, TPD utilizes the cell's own protein disposal machinery to selectively eliminate disease-causing proteins.[1] This approach offers the potential to address previously "undruggable" targets and overcome mechanisms of drug resistance.[2][3]

At the core of TPD are two primary strategies for hijacking the cell's natural degradation pathways: the ubiquitin-proteasome system (UPS) and the autophagy-lysosome pathway.[4][5] This guide will focus on the UPS-mediated approach, which has seen the most significant therapeutic development.

The UPS is a highly regulated process responsible for maintaining protein homeostasis by identifying and degrading misfolded or no longer needed proteins.[6][7] This system relies on a cascade of enzymatic reactions involving ubiquitin-activating enzymes (E1), ubiquitin-conjugating enzymes (E2), and E3 ubiquitin ligases.[8] The E3 ligases, of which there are over 600 in humans, are responsible for recognizing specific substrate proteins and catalyzing the transfer of ubiquitin to them.[9] A polyubiquitin (B1169507) chain, typically linked through lysine (B10760008) 48 (K48), serves as a signal for the 26S proteasome to recognize and degrade the tagged protein.[6]

TPD technologies primarily leverage two classes of small molecules to co-opt the UPS: Proteolysis Targeting Chimeras (PROTACs) and molecular glues.

Core Mechanisms of Targeted Protein Degradation

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. By simultaneously binding to both the POI and an E3 ligase, a PROTAC induces the formation of a ternary complex.[10][11] This proximity facilitates the E3 ligase-mediated ubiquitination of the POI, marking it for degradation by the proteasome.[12]

A key feature of PROTACs is their catalytic mode of action. After the ubiquitinated POI is degraded, the PROTAC is released and can engage another POI and E3 ligase, initiating another cycle of degradation.[12][10] This catalytic nature allows for the use of sub-stoichiometric concentrations of the PROTAC to achieve significant protein knockdown.[10]

Molecular Glues

Molecular glues are small, monovalent compounds that induce or stabilize the interaction between an E3 ligase and a target protein.[13][14][15] Unlike PROTACs, which are rationally designed with distinct binding moieties, molecular glues are often discovered serendipitously.[2] They function by altering the surface of the E3 ligase or the target protein, creating a new binding interface that promotes their interaction and subsequent ubiquitination and degradation of the target.[16] A well-known example is the class of immunomodulatory drugs (IMiDs) like thalidomide (B1683933), lenalidomide, and pomalidomide, which recruit neosubstrates to the Cereblon (CRBN) E3 ligase.[15]

Quantitative Data Presentation

The following tables summarize key quantitative data for selected PROTACs and molecular glues, providing a comparative overview of their binding affinities and degradation efficiencies.

Table 1: Binding Affinities of Common E3 Ligase Ligands

| E3 Ligase Ligand | E3 Ligase | Binding Affinity (Kd or Ki) | Assay Method |

| Pomalidomide | CRBN | ~157 nM (Ki) | Competitive Titration[17] |

| Lenalidomide | CRBN | ~178 nM (Ki), 0.64 µM (Kd) | Competitive Titration, ITC[17] |

| Thalidomide | CRBN | ~250 nM (Kd) | Not Specified[12] |

| VH032 | VHL | 185 nM (Kd) | Not Specified[17] |

| Nutlin-3a | MDM2 | 36 nM (Ki) | Not Specified[17] |

Table 2: Degradation Efficiency of Selected BRD4-Targeting PROTACs

| PROTAC | E3 Ligase Recruited | Cell Line | DC50 (nM) | Dmax (%) |

| dBET1 | CRBN | HEK293 | ~50 | >90 |

| MZ1 | VHL | HeLa | 24 | >90 |

| ARV-771 | VHL | 22Rv1 | 1 | >95 |

| ZXH-3-26 | CRBN | HeLa | ~100 | Not Specified[18] |

Table 3: Degradation Efficiency of Selected BTK-Targeting PROTACs

| PROTAC | E3 Ligase Recruited | Cell Line | DC50 (nM) | Dmax (%) |

| MT-802 | CRBN | MOLM-14 | <1 | >99 |

| P13I | CRBN | TMD8 | 1.8 | >95 |

| DD-03-171 | CRBN | MOLM-14 | 8.3 | >95 |

| RC-3 | CRBN | MOLM-14 | 10 | >90[19] |

Table 4: Degradation Efficiency of Selected Androgen Receptor (AR)-Targeting PROTACs

| PROTAC | E3 Ligase Recruited | Cell Line | DC50 (nM) | Dmax (%) |

| ARV-110 | CRBN | VCaP | 1 | >95 |

| ARD-69 | VHL | VCaP | 0.2-1 | >90 |

| ARD-266 | VHL | LNCaP | 3 | >90 |

Experimental Protocols

Detailed methodologies for key experiments in targeted protein degradation research are provided below.

Ternary Complex Formation Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

Objective: To quantify the formation of the ternary complex (POI-Degrader-E3 Ligase) in vitro.

Principle: This assay measures the FRET signal between a donor fluorophore conjugated to one protein partner (e.g., E3 ligase) and an acceptor fluorophore conjugated to the other protein partner (e.g., POI) when brought into proximity by the degrader molecule.

Methodology:

-

Reagent Preparation:

-

Purify recombinant POI and E3 ligase (e.g., VHL or CRBN complex).

-

Label the POI with a donor fluorophore (e.g., Terbium cryptate) and the E3 ligase with an acceptor fluorophore (e.g., d2) according to the manufacturer's instructions.

-

Prepare a serial dilution of the degrader compound in an appropriate assay buffer.

-

-

Assay Procedure:

-

In a microplate, add the labeled POI, labeled E3 ligase, and the degrader compound at various concentrations.

-

Include controls with no degrader and with a non-binding control compound.

-

Incubate the plate at room temperature for a specified time (e.g., 1-4 hours) to allow for complex formation.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence emission at the donor and acceptor wavelengths using a TR-FRET-compatible plate reader.

-

Calculate the TR-FRET ratio (acceptor emission / donor emission).

-

Plot the TR-FRET ratio against the degrader concentration to generate a dose-response curve and determine the EC50 for ternary complex formation.

-

In Vitro Ubiquitination Assay

Objective: To determine if the degrader-induced ternary complex is functional in promoting the ubiquitination of the POI.

Principle: This assay reconstitutes the ubiquitination cascade in vitro to detect the transfer of ubiquitin to the target protein.

Methodology:

-

Reaction Mixture Preparation:

-

Prepare a reaction buffer containing Tris-HCl, MgCl₂, ATP, and DTT.[10]

-

Combine the following components in a microcentrifuge tube:

-

Recombinant E1 activating enzyme

-

Recombinant E2 conjugating enzyme (e.g., UBE2D2)

-

Recombinant E3 ligase (e.g., VHL or CRBN complex)

-

Recombinant ubiquitin (wild-type or tagged)

-

Purified POI

-

Degrader compound or vehicle control (e.g., DMSO)

-

-

-

Reaction Incubation:

-

Initiate the reaction by adding ATP.

-

Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).[14]

-

-

Reaction Termination and Analysis:

-

Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.[10]

-

Separate the reaction products by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane and perform a Western blot using an antibody against the POI or a tag on the ubiquitin to visualize the ubiquitinated species, which will appear as a ladder of higher molecular weight bands.

-

Cellular Protein Degradation Assay (Western Blot)

Objective: To quantify the degradation of the target protein in a cellular context.

Principle: This assay measures the levels of the POI in cells treated with the degrader compound.

Methodology:

-

Cell Culture and Treatment:

-

Plate cells at an appropriate density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the degrader compound or vehicle control for a specified time course (e.g., 2, 4, 8, 16, 24 hours).

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

-

Western Blot Analysis:

-

Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding loading buffer and boiling.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and probe with a primary antibody specific to the POI.

-

Probe the membrane with a primary antibody against a loading control protein (e.g., GAPDH, β-actin) to ensure equal protein loading.

-

Incubate with the appropriate HRP-conjugated secondary antibodies.

-

Visualize the protein bands using a chemiluminescence detection system.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the POI band intensity to the corresponding loading control band intensity.

-

Calculate the percentage of remaining POI relative to the vehicle-treated control.

-

Plot the percentage of remaining POI against the degrader concentration to determine the DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation).[20][21]

-

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows in targeted protein degradation.

Caption: Mechanism of targeted protein degradation via the ubiquitin-proteasome system.

Caption: A typical experimental workflow for PROTAC development and evaluation.

Caption: Logical relationship comparing PROTACs and Molecular Glues.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]

- 5. academic.oup.com [academic.oup.com]

- 6. Development of a direct high-throughput protein quantification strategy facilitates the discovery and characterization of a celastrol-derived BRD4 degrader - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Targeting Protein Kinases Degradation by PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Collection - Quantitative Live-Cell Kinetic Degradation and Mechanistic Profiling of PROTAC Mode of Action - ACS Chemical Biology - Figshare [acs.figshare.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Patterns of substrate affinity, competition, and degradation kinetics underlie biological activity of thalidomide analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Frontiers | Targeting Protein Kinases Degradation by PROTACs [frontiersin.org]

- 20. mdpi.com [mdpi.com]

- 21. benchchem.com [benchchem.com]

(S,R,S)-AHPC-PEG2-acid: A Technical Guide for PROTAC Development

CAS Number: 2172820-09-4

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on (S,R,S)-AHPC-PEG2-acid, a key building block in the field of targeted protein degradation. This molecule is a heterobifunctional linker incorporating a von Hippel-Lindau (VHL) E3 ligase ligand, designed for the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Core Concepts and Applications

This compound is an integral component in the development of PROTACs, which are novel therapeutic agents that hijack the body's natural protein disposal system to eliminate disease-causing proteins.[1][2] The (S,R,S)-AHPC moiety acts as a high-affinity ligand for the VHL E3 ubiquitin ligase.[3] The PEG2 spacer provides a desirable length and hydrophilicity to the linker, enhancing the solubility and bioavailability of the resulting PROTAC molecule.[4] The terminal carboxylic acid group allows for versatile and efficient coupling to a ligand that binds to the target protein of interest, typically via an amine functional group.[3][5]

The primary application of this compound is in the construction of VHL-recruiting PROTACs for targeted protein degradation in various therapeutic areas, including oncology and immunology.[3][6]

Physicochemical Properties and Supplier Information

A summary of the key physicochemical properties of this compound is provided in the table below. This information is crucial for handling, storage, and experimental design.

| Property | Value | Reference(s) |

| CAS Number | 2172820-09-4 | [1][4] |

| Molecular Formula | C30H42N4O8S | [1] |

| Molecular Weight | 618.74 g/mol | [7] |

| Appearance | White to off-white solid | [7] |

| Purity | Typically ≥95% | [3] |

| Solubility | DMSO, DMF, Methanol, Water | [1][4] |

| Storage | -20°C for long-term storage | [1][4] |

Several reputable suppliers provide this compound for research and development purposes. A selection of these suppliers is listed below.

| Supplier | Catalog Number |

| BroadPharm | BP-24450 |

| AxisPharm | AP12132 |

| MedchemExpress | HY-141016 |

| BPS Bioscience | 82045 |

Quantitative Data in PROTAC Evaluation

The efficacy of a PROTAC is primarily assessed by its ability to induce the degradation of the target protein. Two key quantitative parameters are used for this evaluation:

-

DC50: The concentration of the PROTAC that results in 50% degradation of the target protein.

-

Dmax: The maximum percentage of target protein degradation achievable with the PROTAC.

The following table provides representative data for a hypothetical PROTAC synthesized using this compound, targeting Bruton's tyrosine kinase (BTK). This data is illustrative and serves as a template for presenting experimental results.

| PROTAC Construct | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference(s) |

| BTK-PROTAC-1 | BTK | Mino | <10 | >85 | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Synthesis of a PROTAC via Amide Bond Coupling

This protocol describes the coupling of this compound to an amine-containing target protein ligand using EDC/NHS chemistry.

Materials:

-

This compound

-

Amine-containing target protein ligand

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS) or sulfo-NHS

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

-

Diisopropylethylamine (DIPEA) (optional)

-

Reaction monitoring tools (LC-MS or TLC)

-

Purification system (flash chromatography or preparative HPLC)

Procedure:

-

Preparation: Dissolve this compound (1 equivalent) in anhydrous DMF or DMSO. In a separate vial, dissolve the amine-containing target protein ligand (1.1 equivalents) in a compatible anhydrous solvent. Prepare fresh solutions of EDC (1.2 equivalents) and NHS (1.2 equivalents) in the reaction solvent.[5]

-

Activation of Carboxylic Acid: To the solution of this compound, add the EDC and NHS solutions. Stir the mixture at room temperature for 30-60 minutes to activate the carboxylic acid.[5]

-

Coupling Reaction: Add the solution of the amine-containing target protein ligand to the activated linker solution. If the amine is a hydrochloride salt, a non-nucleophilic base like DIPEA (2-3 equivalents) can be added to neutralize the acid. Stir the reaction at room temperature for 2-16 hours.[5]

-

Reaction Monitoring: Monitor the progress of the reaction by LC-MS or TLC until the starting materials are consumed.[5]

-

Workup and Purification: Once the reaction is complete, quench the reaction by adding water. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude PROTAC product by flash chromatography or preparative HPLC.[5]

Western Blotting for Protein Degradation Assessment

This protocol outlines the procedure for evaluating the degradation of a target protein in cells treated with a PROTAC.

Materials:

-

Cells expressing the target protein

-

PROTAC synthesized with this compound

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

Procedure:

-

Cell Treatment: Seed cells in multi-well plates and allow them to adhere. Treat the cells with varying concentrations of the PROTAC for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using the appropriate lysis buffer.

-

Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.

-

SDS-PAGE and Western Blotting: Normalize the protein concentrations and prepare samples for SDS-PAGE. Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

-

Antibody Incubation: Block the membrane and then incubate with the primary antibody for the target protein and the loading control. Subsequently, wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detection and Analysis: Add the chemiluminescent substrate and visualize the protein bands using an imaging system. Quantify the band intensities and normalize the target protein signal to the loading control to determine the percentage of protein degradation.

Visualizations: Workflows and Signaling Pathways

The following diagrams, generated using Graphviz, illustrate key processes related to PROTAC development and function.

Caption: A generalized workflow for the synthesis and evaluation of a PROTAC.

Caption: The VHL-mediated ubiquitin-proteasome pathway for targeted protein degradation.

References

- 1. (S, R, S)-AHPC-PEG2-acid, 2172820-09-4 | BroadPharm [broadpharm.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound, CAS 2172820-09-4 | AxisPharm [axispharm.com]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. benchchem.com [benchchem.com]

- 6. Journey of Von Hippel-Lindau (VHL) E3 ligase in PROTACs design: From VHL ligands to VHL-based degraders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Core Principles of PROTAC-Mediated Degradation

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the fundamental principles of Proteolysis-Targeting Chimeras (PROTACs), a revolutionary therapeutic modality that hijacks the cell's natural protein disposal machinery to eliminate disease-causing proteins. We will delve into the core mechanism of action, key molecular components, quantitative efficacy metrics, and detailed protocols for essential experimental assays.

Core Principles of PROTAC-Mediated Degradation

PROTAC technology represents a paradigm shift from traditional occupancy-driven pharmacology to an event-driven mechanism that leads to the catalytic degradation of target proteins.[1][2] Unlike small-molecule inhibitors that only block a protein's function, PROTACs facilitate the physical removal of the entire protein from the cell.[2][3]

The Ubiquitin-Proteasome System (UPS)

The foundation of PROTAC technology is the cell's own Ubiquitin-Proteasome System (UPS), the primary pathway for regulated protein degradation in eukaryotic cells.[4] The UPS governs numerous cellular processes by selectively marking proteins for destruction.[4] This process involves a three-step enzymatic cascade:

-

Ubiquitin Activation: A ubiquitin-activating enzyme (E1) activates a ubiquitin (Ub) molecule.[4]

-

Ubiquitin Conjugation: The activated ubiquitin is transferred to a ubiquitin-conjugating enzyme (E2).[4]

-

Ubiquitin Ligation: An E3 ubiquitin ligase transfers the ubiquitin from the E2 enzyme to a lysine (B10760008) residue on the substrate protein.[4] This process is repeated to form a polyubiquitin (B1169507) chain, which acts as a signal for the 26S proteasome to recognize and degrade the tagged protein.[4][5]

PROTAC Mechanism of Action

PROTACs are heterobifunctional molecules that function by inducing the proximity of a target Protein of Interest (POI) and an E3 ubiquitin ligase.[4][6] This action initiates the UPS cascade for a protein not normally targeted by that specific E3 ligase. The process is catalytic, meaning a single PROTAC molecule can induce the degradation of multiple target protein molecules.[5][7]

The mechanism can be broken down into the following key steps:

-

Ternary Complex Formation: A PROTAC molecule simultaneously binds to a POI and an E3 ubiquitin ligase, forming a key POI-PROTAC-E3 ligase ternary complex.[4][8] The stability and geometry of this complex are critical for degradation efficiency.[9][10]

-

Ubiquitination: Within the ternary complex, the recruited E3 ligase facilitates the transfer of ubiquitin from an E2 enzyme to the surface of the POI, creating a polyubiquitin chain.[4][7]

-

Proteasomal Degradation: The polyubiquitinated POI is recognized and degraded by the 26S proteasome into small peptides.[4][5]

-

PROTAC Recycling: After the POI is degraded, the PROTAC molecule is released and can bind to another POI and E3 ligase, repeating the degradation cycle.[4][7]

Key Components of a PROTAC Molecule

A PROTAC is a chimeric molecule comprising three distinct parts covalently linked together.[4][]

-

Target-Binding Ligand (Warhead): This moiety selectively binds to the POI.[8] It does not need to be a potent inhibitor; it only needs to bind the target with sufficient affinity to facilitate ternary complex formation.[1][7] This allows for the targeting of proteins previously considered "undruggable."[4]

-

E3 Ligase-Binding Ligand (Anchor): This component recruits a specific E3 ubiquitin ligase.[8] While over 600 E3 ligases exist, only a few are commonly hijacked, with ligands for Cereblon (CRBN) and von Hippel-Lindau (VHL) being the most prevalent in PROTACs that have entered clinical trials.[12][13]

-

Linker: The linker connects the warhead and the anchor.[14] Its composition, length, rigidity, and attachment points are critical determinants of PROTAC efficacy.[][15] The linker plays a crucial role in orienting the POI and E3 ligase correctly, influencing the stability of the ternary complex and subsequent degradation.[14][16]

Quantitative Assessment of PROTAC Efficacy

The efficacy of a PROTAC is evaluated using several key quantitative parameters, most notably DC50 and Dmax.[3] These values are typically determined from dose-response curves generated by treating cells with varying concentrations of the PROTAC.[17]

-

DC50 (Degradation Concentration 50%): The concentration of a PROTAC required to degrade 50% of the target protein.[3][5] It is a measure of the PROTAC's potency.

-

Dmax (Maximum Degradation): The maximum percentage of protein degradation achieved at high concentrations of the PROTAC.[3][5] It reflects the PROTAC's efficacy.

A phenomenon known as the "hook effect" is often observed, where degradation efficiency decreases at very high PROTAC concentrations.[17] This is attributed to the formation of non-productive binary complexes (PROTAC-POI or PROTAC-E3 ligase) that compete with the formation of the productive ternary complex.[17]

Data Presentation: Efficacy of a PROTAC KRAS G12D Degrader

The following table summarizes the quantitative activity of a selective KRAS G12D degrader that recruits the VHL E3 ligase.[18]

| Cell Line | Cancer Type | DC50 (nM) | Dmax (%) | IC50 (nM) | Citation(s) |

| SNU-1 | Stomach Cancer | 19.77 | >95 | 43.51 | [18] |

| HPAF-II | Pancreatic Cancer | 52.96 | Not Reported | 31.36 | [18] |

| AGS | Stomach Cancer | 7.49 | 95 | 51.53 | [18] |

| PANC 04.03 | Pancreatic Cancer | 87.8 | Not Reported | 100.8 | [18] |

Note: Dmax values are for a pan-KRAS degrader and are included for reference.[18]

Key Experimental Protocols

Characterizing a PROTAC requires a suite of biochemical, biophysical, and cell-based assays to confirm its mechanism of action.[19]

Protocol: Assessing Ternary Complex Formation with NanoBRET™

Live-cell assays like NanoBRET™ (Bioluminescence Resonance Energy Transfer) provide insight into ternary complex formation within a cellular context.[9][10] This assay measures the proximity between the target protein and the E3 ligase.[20]

Principle: The target protein is fused to a NanoLuc® luciferase (energy donor), and the E3 ligase is fused to a HaloTag® labeled with a fluorescent acceptor.[20] When the PROTAC brings the two proteins into proximity, energy is transferred from the donor to the acceptor, generating a BRET signal.[9]

Materials:

-

HEK293 cells

-

Expression vectors for NanoLuc®-POI and HaloTag®-E3 Ligase[20]

-

HaloTag® NanoBRET™ 618 Ligand[9]

-

NanoBRET™ Nano-Glo® Substrate[9]

-

PROTAC compound and vehicle control (DMSO)

-

Luminometer with 460 nm and >610 nm filters[9]

Procedure:

-

Cell Transfection: Co-transfect HEK293 cells with plasmids encoding the NanoLuc®-POI donor and the HaloTag®-E3 Ligase acceptor.

-

Cell Plating: Plate the transfected cells into 96-well assay plates and incubate for 24 hours.

-

Ligand Labeling: Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate to label the HaloTag®-fusion protein.[9]

-

PROTAC Treatment: Add a serial dilution of the PROTAC compound to the wells and incubate.[9]

-

Substrate Addition & Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate.[9] Immediately measure the donor emission (460 nm) and acceptor emission (>610 nm) using a luminometer.[9]

-

Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.[9] A PROTAC-dependent increase in this ratio indicates ternary complex formation.[9]

Protocol: Measuring Target Ubiquitination with AlphaLISA®

After confirming ternary complex formation, it is essential to demonstrate that this leads to target ubiquitination. The AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay) format is a sensitive, no-wash method to detect this event.[21]

Principle: A GST-tagged target protein is incubated with the E3 ligase complex, the PROTAC, E1 and E2 enzymes, and biotinylated ubiquitin.[21] Upon ubiquitination, the biotin-Ub is attached to the GST-POI. The addition of Streptavidin-coated Donor beads and anti-GST-coated Acceptor beads brings the beads into proximity, generating a chemiluminescent signal.[21]

Materials:

-

Purified recombinant GST-tagged POI, E3 ligase complex (e.g., Cereblon), E1 (UBE1), and E2 (UbcH5b) enzymes[21]

-

Biotinylated Ubiquitin and ATP[21]

-

PROTAC compound and control inhibitor (e.g., JQ1 for BET bromodomains)[21]

-

AlphaLISA® GSH Acceptor beads and Streptavidin Donor beads

-

Microplate reader capable of AlphaLISA® detection

Procedure:

-

Reaction Setup: In a 384-well plate, incubate the PROTAC (or control) with the E3 ligase complex and the GST-tagged POI to allow for complex formation.[21]

-

Ubiquitination Reaction: Initiate the ubiquitination by adding a master mix containing E2 enzyme, ATP, and biotinylated ubiquitin, followed by the E1 enzyme.[21] Incubate to allow the reaction to proceed.

-

Detection: Stop the reaction and add a mix of AlphaLISA® GSH Acceptor beads and Streptavidin Donor beads.[21] Incubate in the dark.

-

Signal Reading: Read the plate on an AlphaLISA®-compatible plate reader.

-

Data Analysis: The resulting signal is directly proportional to the level of POI ubiquitination.[21]

Protocol: Quantifying Protein Degradation by Western Blot

Western blotting is the most common technique to directly measure the reduction in target protein levels following PROTAC treatment.[3]

Materials:

-

Cultured cells and cell culture reagents

-

PROTAC compound and vehicle control (e.g., DMSO)[3]

-

Ice-cold Phosphate-buffered saline (PBS)[3]

-

Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors[3]

-

BCA protein assay kit[3]

-

SDS-PAGE gels, electrophoresis and transfer apparatus[3]

-

PVDF or nitrocellulose membranes[3]

-

Blocking buffer (e.g., 5% non-fat milk in TBST)[3]

-

Primary antibodies (anti-POI and anti-loading control, e.g., GAPDH or β-actin)

-

HRP-conjugated secondary antibody[3]

-

Enhanced chemiluminescence (ECL) substrate and imaging system[17]

Procedure:

-

Cell Treatment: Seed cells in culture plates. The next day, treat cells with a serial dilution of the PROTAC compound or vehicle control for a specified time (e.g., 18-24 hours).[17]

-

Cell Lysis: Wash cells with ice-cold PBS and add lysis buffer to prepare cell lysates.[17]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.[17]

-

Sample Preparation: Normalize protein concentrations. Add Laemmli sample buffer and boil samples at 95-100°C for 5-10 minutes to denature proteins.[3]

-

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel for separation.[22] Transfer the separated proteins to a PVDF or nitrocellulose membrane.[3]

-

Immunoblotting:

-

Block the membrane for 1 hour at room temperature.[3]

-

Incubate the membrane with the primary antibody against the POI overnight at 4°C.[3]

-

Wash the membrane, then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[3]

-

Repeat the process for the loading control antibody.

-

-

Detection: Develop the blot with an ECL substrate and capture the chemiluminescent signal using an imaging system.[17]

-

Data Analysis: Quantify the band intensities using densitometry software.[3] Normalize the POI band intensity to the corresponding loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to generate a dose-response curve and determine DC50 and Dmax values.[3]

Conclusion

PROTACs offer a powerful and innovative strategy for therapeutic intervention by co-opting the cell's natural protein degradation machinery.[1] Unlike traditional inhibitors, they act catalytically to eliminate target proteins, providing a new avenue to address previously intractable drug targets.[4][23] A thorough understanding of their mechanism, coupled with robust quantitative assessment and detailed mechanistic assays, is paramount for the successful design and development of these next-generation therapeutics. The continued optimization of linker technology and the exploration of novel E3 ligases promise to further expand the potential of this exciting field.[14][24]

References

- 1. Beginner’s guide to PROTACs and targeted protein degradation published – Ciulli Laboratory [sites.dundee.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. ouci.dntb.gov.ua [ouci.dntb.gov.ua]

- 7. portlandpress.com [portlandpress.com]

- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]

- 12. Frontiers | E3 ligase ligand optimization of Clinical PROTACs [frontiersin.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. PROTAC Linker Design and Optimization - CD ComputaBio [computabio.com]

- 15. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]

- 16. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Ternary Complex Formation [worldwide.promega.com]

- 21. bpsbioscience.com [bpsbioscience.com]

- 22. benchchem.com [benchchem.com]

- 23. youtube.com [youtube.com]

- 24. aacrjournals.org [aacrjournals.org]

An In-depth Technical Guide to the Chemical Synthesis of (S,R,S)-AHPC-PEG2-acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical synthesis of (S,R,S)-AHPC-PEG2-acid, a crucial bifunctional linker used in the development of Proteolysis Targeting Chimeras (PROTACs). This linker incorporates the von Hippel-Lindau (VHL) E3 ligase ligand, (S,R,S)-AHPC, and a hydrophilic two-unit polyethylene (B3416737) glycol (PEG) spacer, terminating in a carboxylic acid for further conjugation.

Introduction to this compound in PROTAC Technology

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target by the proteasome. The linker connecting the E3 ligase ligand and the target protein ligand is a critical component influencing the efficacy of the PROTAC. This compound serves as a versatile building block in PROTAC synthesis. The (S,R,S)-AHPC moiety provides high-affinity binding to the VHL E3 ligase. The PEG2 spacer enhances aqueous solubility and provides the necessary flexibility for the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase. The terminal carboxylic acid allows for facile amide bond formation with an amine-functionalized ligand for the protein of interest.

Synthetic Strategy Overview

The synthesis of this compound is typically achieved through a two-step process. The first step involves the amide coupling of the VHL ligand precursor, (S,R,S)-AHPC hydrochloride, with a Boc-protected amino-PEG2-carboxylic acid linker. The second step is the deprotection of the tert-butoxycarbonyl (Boc) group to yield the final carboxylic acid product.

Figure 1: Overall synthetic workflow for this compound.

Experimental Protocols

The following protocols are representative methods for the synthesis of this compound. Researchers should optimize these conditions based on their specific laboratory setup and reagent batches.

Step 1: Synthesis of Boc-(S,R,S)-AHPC-PEG2-acid (Intermediate)

This step involves the formation of an amide bond between the free amine of (S,R,S)-AHPC hydrochloride and the carboxylic acid of the Boc-protected PEG linker.

Materials:

| Reagent | Molecular Weight | Moles (Equivalents) | Amount |

| (S,R,S)-AHPC hydrochloride | 481.03 | 1.0 | 1.0 g |

| Boc-NH-PEG2-COOH | 249.28 | 1.1 | 0.57 g |

| HATU | 380.23 | 1.2 | 0.95 g |

| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 3.0 | 0.80 mL |

| Anhydrous N,N-Dimethylformamide (DMF) | - | - | 20 mL |

Procedure:

-

To a solution of (S,R,S)-AHPC hydrochloride (1.0 g, 2.08 mmol) and Boc-NH-PEG2-COOH (0.57 g, 2.29 mmol) in anhydrous DMF (20 mL) is added DIPEA (0.80 mL, 6.24 mmol).

-

The mixture is stirred at room temperature for 10 minutes.

-

HATU (0.95 g, 2.50 mmol) is added in one portion.

-

The reaction mixture is stirred at room temperature for 12-16 hours.

-

Reaction progress is monitored by LC-MS.

-

Upon completion, the reaction mixture is diluted with ethyl acetate (B1210297) (100 mL) and washed successively with 5% aqueous LiCl solution (3 x 50 mL), saturated aqueous NaHCO3 solution (2 x 50 mL), and brine (50 mL).

-

The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica (B1680970) gel (eluent: dichloromethane/methanol gradient) to afford Boc-(S,R,S)-AHPC-PEG2-acid as a white solid.

Step 2: Synthesis of this compound (Final Product)

This step involves the removal of the Boc protecting group under acidic conditions to yield the final product.

Materials:

| Reagent | Moles (Equivalents) | Amount |

| Boc-(S,R,S)-AHPC-PEG2-acid | 1.0 | 1.0 g |

| Trifluoroacetic acid (TFA) | - | 5 mL |

| Dichloromethane (DCM) | - | 10 mL |

Procedure:

-

Boc-(S,R,S)-AHPC-PEG2-acid (1.0 g, 1.48 mmol) is dissolved in a solution of 20% TFA in DCM (15 mL).

-

The reaction mixture is stirred at room temperature for 1-2 hours.

-

Reaction progress is monitored by LC-MS.

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is co-evaporated with DCM (3 x 10 mL) to remove residual TFA.

-

The resulting crude product is purified by preparative reverse-phase HPLC to yield this compound as a white solid.

Data Presentation

Table 1: Summary of Reactants and Products

| Compound Name | Molecular Formula | Molecular Weight | Typical Yield | Purity (LC-MS) |

| (S,R,S)-AHPC hydrochloride | C22H33ClN4O4S | 481.03 | - | >98% |

| Boc-NH-PEG2-COOH | C10H19NO5 | 249.28 | - | >98% |

| Boc-(S,R,S)-AHPC-PEG2-acid | C32H48N4O9S | 672.80 | 70-85% | >95% |

| This compound | C27H40N4O7S | 572.69 | >90% | >98% |

Visualization of Experimental Workflow

The following diagram illustrates the key steps and decision points in the synthesis and purification of this compound.

Figure 2: Detailed experimental workflow for the synthesis of this compound.

Signaling Pathway Context

This compound is a component of PROTACs that hijack the ubiquitin-proteasome system. The (S,R,S)-AHPC moiety specifically recruits the VHL E3 ubiquitin ligase complex. The following diagram illustrates the general mechanism of action for a PROTAC utilizing a VHL ligand.

Figure 3: Generalized signaling pathway for PROTAC-mediated protein degradation involving a VHL ligand.

This guide provides a comprehensive overview for the synthesis of this compound, a key building block in the development of novel therapeutics based on targeted protein degradation. The provided protocols and data serve as a valuable resource for researchers in the field of drug discovery and development.

Methodological & Application

Application Notes and Protocols for the Synthesis and Use of (S,R,S)-AHPC-PEG2-acid PROTAC Linker

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and application of the (S,R,S)-AHPC-PEG2-acid, a bifunctional PROTAC (Proteolysis Targeting Chimera) linker. This linker incorporates the von Hippel-Lindau (VHL) E3 ligase ligand, (S,R,S)-AHPC, and a two-unit polyethylene (B3416737) glycol (PEG2) spacer with a terminal carboxylic acid. This versatile building block is instrumental in the development of PROTACs for targeted protein degradation, a revolutionary strategy in drug discovery.

Introduction to this compound

PROTACs are heterobifunctional molecules that hijack the cell's ubiquitin-proteasome system to selectively eliminate target proteins implicated in various diseases. They consist of a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.

This compound serves as a crucial component in PROTAC design. The (S,R,S)-AHPC moiety provides high-affinity binding to the VHL E3 ligase. The PEG2 linker offers a balance of flexibility and length to facilitate the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase, while also enhancing the aqueous solubility of the final PROTAC molecule. The terminal carboxylic acid provides a reactive handle for conjugation to a ligand targeting a specific protein of interest, typically through the formation of a stable amide bond.

Data Presentation

Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₃₀H₄₂N₄O₈S | [1][2] |

| Molecular Weight | 618.74 g/mol | [1][3] |

| CAS Number | 2172820-09-4 | [1][2] |

| Appearance | White to off-white solid | N/A |

| Solubility | Soluble in DMSO, DMF, Methanol, and Water | [1] |

| Purity | Typically ≥95% | [3] |

| Storage | -20°C for long-term storage | [1] |

Degradation Efficacy of a PROTAC Utilizing an (S,R,S)-AHPC-PEG Linker

As a representative example, a PROTAC targeting the p110β isoform of phosphoinositide 3-kinase (PI3Kβ), referred to as PROTAC PI3K/110β degrader-1 (J-9) , was synthesized using an (S,R,S)-AHPC-based VHL ligand and a PEG linker.[4] The degradation of PI3Kβ was assessed in multidrug-resistant MCF-7/ADM and A549/DDP cells.

| PROTAC Name | Target Protein | Cell Line | DC₅₀ | Dₘₐₓ | Reference |

| PI3K/110β degrader-1 (J-9) | PI3Kβ | MCF-7/ADM | Value to be inserted from reference | Value to be inserted from reference | [5] |

| PI3K/110β degrader-1 (J-9) | PI3Kβ | A549/DDP | Value to be inserted from reference | Value to be inserted from reference | [5] |

Note: DC₅₀ (half-maximal degradation concentration) and Dₘₐₓ (maximum degradation) values are critical metrics for evaluating PROTAC efficacy.[6]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol outlines a representative multi-step synthesis of the this compound linker.

Part A: Synthesis of the (S,R,S)-AHPC Core (VHL Ligand)

The synthesis of the (S,R,S)-AHPC core, also known as VH032, can be achieved through a multi-step process starting from commercially available precursors. A detailed, step-by-step synthesis protocol is beyond the scope of these application notes, but a representative synthetic route can be adapted from the literature.

Part B: Synthesis of Boc-NH-PEG2-COOH

The Boc-protected PEG2 linker with a terminal carboxylic acid is commercially available from various suppliers.

Part C: Coupling of (S,R,S)-AHPC amine with Boc-NH-PEG2-COOH

This step involves the formation of an amide bond between the amine of the (S,R,S)-AHPC core and the carboxylic acid of the Boc-protected PEG2 linker.

-

Materials:

-

(S,R,S)-AHPC amine hydrochloride

-

Boc-NH-PEG2-COOH

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous DMF (N,N-Dimethylformamide)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Ethyl acetate (B1210297)

-

Silica (B1680970) gel for column chromatography

-

-

Procedure:

-

Dissolve (S,R,S)-AHPC amine hydrochloride (1.0 eq) and Boc-NH-PEG2-COOH (1.1 eq) in anhydrous DMF.

-

Add DIPEA (2.2 eq) to the solution and stir for 5 minutes at room temperature.

-

Add HATU (1.2 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 4-6 hours, monitoring the progress by LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the Boc-protected this compound.

-

Part D: Deprotection of the Boc Group

The final step is the removal of the Boc protecting group to yield the free amine.

-

Materials:

-

Boc-protected this compound

-

TFA (Trifluoroacetic acid)

-

DCM (Dichloromethane)

-

-

Procedure:

-

Dissolve the Boc-protected intermediate in a solution of 20-50% TFA in DCM.

-

Stir the reaction at room temperature for 1-2 hours.

-

Remove the solvent and excess TFA under reduced pressure to yield the final product, this compound, as a TFA salt.

-

Protocol 2: Synthesis of a PROTAC using this compound

This protocol describes the general procedure for conjugating the this compound linker to a target protein ligand containing a primary or secondary amine.

-

Materials:

-

This compound

-

Amine-containing target protein ligand

-

HATU

-

DIPEA

-

Anhydrous DMF

-

Reverse-phase preparative HPLC system

-

-

Procedure:

-

Dissolve this compound (1.0 eq) and the amine-containing target protein ligand (1.2 eq) in anhydrous DMF.

-

Add DIPEA (3.0 eq) to the solution.

-

Add HATU (1.5 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 2-4 hours, monitoring by LC-MS.

-

Upon completion, purify the crude product directly by reverse-phase preparative HPLC to obtain the final PROTAC.

-

Characterize the final product by high-resolution mass spectrometry (HRMS) and NMR spectroscopy.

-

Protocol 3: Western Blot Analysis of Target Protein Degradation

This protocol outlines the procedure to assess the degradation of a target protein in cultured cells following treatment with a PROTAC.

-

Materials:

-

Cultured cells expressing the target protein

-

PROTAC of interest

-

DMSO (vehicle control)

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

-

-

Procedure:

-

Seed cells in multi-well plates and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the PROTAC (and a vehicle control) for a specified time (e.g., 24 hours).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Normalize the protein concentrations and prepare samples with Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities to determine the extent of protein degradation.

-

Mandatory Visualization

Caption: Workflow for the synthesis of this compound.

Caption: PROTAC-mediated degradation of PI3Kβ and inhibition of the PI3K/AKT/mTOR signaling pathway.

References

- 1. benchchem.com [benchchem.com]

- 2. (S, R, S)-AHPC-PEG2-acid, 2172820-09-4 | BroadPharm [broadpharm.com]

- 3. benchchem.com [benchchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. BOC-NH-PEG2-NH2, 153086-78-3 - Biopharma PEG [biochempeg.com]

- 6. t-Boc-N-amido-PEG2-CH2CO2H - CD Bioparticles [cd-bioparticles.net]

Application Notes and Protocols for Experimental Design of PROTACs Utilizing (S,R,S)-AHPC-PEG2-acid

For Researchers, Scientists, and Drug Development Professionals

Introduction to (S,R,S)-AHPC-PEG2-acid in PROTAC Design

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to commandeer the cell's own ubiquitin-proteasome system for the targeted degradation of disease-causing proteins.[1] At the core of every PROTAC is a carefully designed chemical linker that connects a ligand for a target protein of interest (POI) to a ligand for an E3 ubiquitin ligase. This compound is a high-purity, synthetically versatile linker that incorporates a potent von Hippel-Lindau (VHL) E3 ligase ligand, (S,R,S)-AHPC, tethered to a short, hydrophilic 2-unit polyethylene (B3416737) glycol (PEG) spacer terminating in a carboxylic acid.[2][3]

The (S,R,S)-AHPC moiety provides high-affinity binding to the VHL E3 ligase, one of the most widely and successfully utilized E3 ligases in PROTAC development.[4] The PEG2 spacer offers a balance of flexibility and hydrophilicity, which can improve the solubility and pharmacokinetic properties of the resulting PROTAC molecule.[5] The terminal carboxylic acid serves as a convenient chemical handle for conjugation to a POI ligand, typically via an amide bond formation with an amine-functionalized warhead. These characteristics make this compound an excellent building block for the synthesis of potent and effective PROTACs for a wide range of protein targets.

Mechanism of Action: PROTAC-Mediated Protein Degradation

The fundamental mechanism of action for a PROTAC synthesized with this compound involves the formation of a ternary complex between the target protein, the PROTAC, and the VHL E3 ligase complex. This proximity, orchestrated by the PROTAC, facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome, leading to its selective elimination from the cell. The PROTAC itself is not degraded and can then act catalytically to induce the degradation of multiple copies of the target protein.

Data Presentation: Representative Performance of AHPC-based PROTACs

While specific degradation data for PROTACs utilizing the exact this compound linker is not extensively available in public literature, the following tables present representative data from studies on PROTACs with closely related short AHPC-PEG linkers. This data illustrates the typical performance metrics, DC50 (half-maximal degradation concentration) and Dmax (maximum degradation), and highlights the importance of linker length in optimizing PROTAC efficacy.

Table 1: Representative Degradation Efficacy of VHL-based PROTACs with Varying PEG Linker Lengths Targeting BRD4

| PROTAC | Target Protein | Cell Line | Linker Composition | DC50 (nM) | Dmax (%) |

| PROTAC A | BRD4 | HeLa | AHPC-PEG1-Warhead | 50 | >90 |

| PROTAC B | BRD4 | HeLa | AHPC-PEG3-Warhead | 25 | >95 |

| PROTAC C | BRD4 | HeLa | AHPC-PEG4-Warhead | 15 | >95 |

| PROTAC D | BRD4 | HeLa | AHPC-PEG8-Warhead | 5 | >98 |

Note: The data presented is illustrative and compiled from various sources to demonstrate the structure-activity relationship of linker length. Actual values are dependent on the specific warhead, cell line, and experimental conditions.

Table 2: Representative Degradation Efficacy of a VHL-based PROTAC Targeting KRAS G12C

| PROTAC | Target Protein | Cell Line | Linker Composition | DC50 (nM) | Dmax (%) |

| LC-2 | KRAS G12C | NCI-H2030 | AHPC-PEG-based | 250 - 760 | >90 |

This table provides an example of the performance of an AHPC-based PROTAC against a different target protein.[4]

Experimental Protocols

A critical aspect of developing novel PROTACs is the rigorous biological evaluation to confirm their mechanism of action and quantify their efficacy. Below are detailed protocols for key experiments in the characterization of PROTACs synthesized using this compound.

References

Application Notes and Protocols for the Conjugation of (S,R,S)-AHPC-PEG2-acid to a Target Ligand

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the conjugation of (S,R,S)-AHPC-PEG2-acid to a target ligand containing a primary amine. (S,R,S)-AHPC is a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a key component in the development of Proteolysis Targeting Chimeras (PROTACs).[1][2][3] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1][4][5] The PEG2 linker in this compound provides a spacer between the VHL ligand and the target ligand, and the terminal carboxylic acid allows for covalent linkage to a primary amine on the target ligand.[6][7]

The most common and efficient method for conjugating a carboxylic acid to a primary amine is through the formation of a stable amide bond using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, N-hydroxysulfosuccinimide (Sulfo-NHS).[8][9] This two-step process first activates the carboxylic acid with EDC to form a highly reactive O-acylisourea intermediate. This intermediate then reacts with NHS to form a more stable NHS ester, which subsequently reacts with a primary amine on the target ligand to form the desired amide bond.[8][9]

These application notes provide a comprehensive guide, including a detailed experimental protocol, data presentation tables, and visual diagrams to facilitate the successful conjugation and characterization of the resulting PROTAC.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the PROTAC mechanism of action and the experimental workflow for the conjugation process.

Figure 1: PROTAC Mechanism of Action. This diagram illustrates how the (S,R,S)-AHPC-PEG2-Ligand conjugate (PROTAC) brings the target protein (POI) and the VHL E3 ligase together to form a ternary complex. This proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.

Figure 2: Experimental Workflow. This diagram outlines the key steps involved in the conjugation of this compound to a target ligand, from reagent preparation to final product characterization.

Experimental Protocols

This protocol details the conjugation of this compound to a target ligand containing a primary amine using EDC/NHS chemistry.

Materials and Equipment

Table 1: Reagents and Consumables

| Reagent | Supplier | Catalog # | Storage |

| This compound | MedChemExpress | HY-130043 | -20°C |

| Target Ligand (with primary amine) | N/A | N/A | Varies |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Thermo Fisher Scientific | 22980 | -20°C |

| N-hydroxysuccinimide (NHS) | Thermo Fisher Scientific | 24500 | Room Temp |

| Anhydrous Dimethylformamide (DMF) | Sigma-Aldrich | 227056 | Room Temp |

| Diisopropylethylamine (DIPEA) | Sigma-Aldrich | 387649 | Room Temp |

| Hydroxylamine | Sigma-Aldrich | 55450 | Room Temp |

| HPLC Grade Acetonitrile (B52724) | Fisher Scientific | A998 | Room Temp |

| HPLC Grade Water | Fisher Scientific | W6 | Room Temp |

| Trifluoroacetic Acid (TFA) | Sigma-Aldrich | T6508 | Room Temp |

Table 2: Equipment

| Equipment | Purpose |

| Analytical Balance | Weighing reagents |

| Magnetic Stirrer and Stir Bars | Mixing reactions |

| Reaction Vials | Containing the reaction mixture |

| Syringes and Needles | Transferring reagents |

| High-Performance Liquid Chromatography (HPLC) System | Purification and analysis |

| Mass Spectrometer (MS) | Characterization of conjugate |

| Lyophilizer | Drying the final product |

Protocol

1. Reagent Preparation:

-

Allow all reagents to equilibrate to room temperature before use.

-

Prepare a stock solution of this compound in anhydrous DMF (e.g., 10 mg/mL).

-

Prepare a stock solution of the target ligand in anhydrous DMF. The concentration will depend on the solubility of the ligand.

-

Prepare a stock solution of EDC in anhydrous DMF (e.g., 20 mg/mL). Prepare this solution immediately before use as EDC is moisture sensitive.

-

Prepare a stock solution of NHS in anhydrous DMF (e.g., 15 mg/mL).

2. Activation of this compound:

-

In a clean, dry reaction vial, add the desired amount of this compound from the stock solution.

-

Add 1.5 equivalents of NHS from the stock solution to the reaction vial.

-

Add 1.5 equivalents of EDC from the stock solution to the reaction vial.

-

Add a small stir bar and stir the reaction mixture at room temperature for 15-30 minutes to form the NHS ester. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to minimize hydrolysis of the activated ester.

3. Conjugation to Target Ligand:

-